
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
Overview
Description
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dihydropyridine core with hydroxyl and carboxylic acid functional groups, as well as a methoxybenzyl ether substituent.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxy-1,4-dihydropyridine-2-carboxylic acid as the core structure.
Esterification: The carboxylic acid group is first converted to an ester using methanol in the presence of a strong acid catalyst.
Etherification: The resulting ester is then reacted with 4-methoxybenzyl chloride to introduce the methoxybenzyl ether group. This step is usually performed under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where each step is carried out sequentially in separate reaction vessels.
Continuous Process: For large-scale production, a continuous process can be employed where the reaction mixture flows through a series of reactors, each optimized for a specific step of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or Dess-Martin periodinane.
Reduction: The dihydropyridine ring can be reduced to a pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed:
Oxidation: 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-one.
Reduction: 4-Hydroxy-5-((4-methoxybenzyl)oxy)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Several derivatives of dihydropyridine compounds have demonstrated significant antimicrobial properties. The presence of the methoxybenzyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Antitumor Activity : Research indicates that certain dihydropyridine derivatives exhibit antitumor effects. The specific structure of 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation .
- CNS Activity : Compounds in this class have been reported to influence central nervous system activities, potentially serving as agents for treating neurological disorders. Their ability to cross the blood-brain barrier is a significant advantage in CNS drug development .
- Hypotensive Effects : Some studies suggest that this compound may possess hypotensive properties, which could be beneficial in managing hypertension and related cardiovascular issues .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors such as 3-methoxy-4-hydroxy-benzaldehyde and 5,5-dimethyl-cyclohexane-1,3-dione. The reaction conditions include refluxing in ethanol followed by purification steps like filtration and washing .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. Results indicated a notable reduction in bacterial colonies when treated with the compound compared to controls, suggesting its potential as a new antibiotic agent.
Case Study 2: Antitumor Properties
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis rates. These findings highlight its potential as a therapeutic agent against specific types of cancer.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may bind to specific receptors, altering cellular responses.
Comparison with Similar Compounds
Pyridine Derivatives: Other dihydropyridine and pyridine derivatives with similar functional groups.
Benzyl Ethers: Compounds with benzyl ether substituents.
Uniqueness:
The presence of both hydroxyl and carboxylic acid groups on the dihydropyridine ring, along with the methoxybenzyl ether substituent, makes this compound unique compared to other similar structures.
Biological Activity
4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8) is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5,5-dimethyl-cyclohexane-1,3-dione with 3-methoxy-4-hydroxy-benzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions. The resulting product is then purified through crystallization techniques to obtain the final compound .
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of various dihydropyridine derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . A series of derivatives were tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential for development as an antibacterial agent .
Case Study 1: Cytotoxic Activity Assessment
A recent study synthesized a series of dihydropyridine carboxylic acids and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the dihydropyridine structure enhanced cytotoxic effects significantly compared to standard chemotherapeutic agents. The compound displayed an IC50 value of approximately 40 µM against FaDu hypopharyngeal tumor cells, indicating its potential as an antineoplastic agent .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of the compound were subjected to antimicrobial screening against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited MIC values ranging from 16 µg/mL to 64 µg/mL, indicating effective antibacterial properties. These findings support further exploration into the modification of the dihydropyridine scaffold to enhance antimicrobial efficacy .
Data Tables
Properties
IUPAC Name |
4-hydroxy-5-[(4-methoxyphenyl)methoxy]-1,4-dihydropyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7,12,15-16H,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRUEZHLKZUQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNC(=CC2O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138210 | |
Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-08-8 | |
Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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